molecular formula C14H27NO3 B11760578 tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

Cat. No.: B11760578
M. Wt: 257.37 g/mol
InChI Key: RPSYBBIRMPMWAM-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the C3 position and an isobutyl substituent at the C4 position. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, a common strategy in organic synthesis to prevent unwanted reactivity during multi-step reactions. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators, where stereochemistry and substituent bulk are critical for biological activity .

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m0/s1

InChI Key

RPSYBBIRMPMWAM-NWDGAFQWSA-N

Isomeric SMILES

CC(C)C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Ring-Opening of Epoxypyrrolidines

A common approach involves the nucleophilic ring-opening of epoxypyrrolidines. For example, epoxide intermediates (e.g., tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate) undergo Grignard reagent additions to introduce the isobutyl group. Copper(I) catalysis ensures stereochemical fidelity, with yields of 60–72% for the trans-diastereomer.

Reaction Conditions :

  • Epoxide substrate : tert-butyl (3R,4R)-epoxypyrrolidine-1-carboxylate

  • Grignard reagent : Isobutylmagnesium bromide

  • Catalyst : CuBr·SMe₂ (5 mol%)

  • Temperature : −20°C to 0°C

  • Solvent : Tetrahydrofuran (THF)

Post-reaction hydrogenation (H₂/Pd-C) reduces unsaturated bonds, followed by hydroxymethylation via formaldehyde condensation.

Mannich Reaction-Based Strategies

Coupling with 9-Deazaadenine (9-DAA)

Mannich reactions are pivotal for introducing the hydroxymethyl group. In one protocol, (3R,4R)-3-amino-4-isobutylpyrrolidine reacts with formaldehyde and 9-DAA under acidic conditions (pH 4–5), yielding the hydroxymethyl derivative in 45–55% yield.

Key Steps :

  • Amine activation : Boc-protected pyrrolidine (tert-butyl carbamate)

  • Mannich reaction :

    • Formaldehyde : 2 equiv.

    • Catalyst : HCl (0.1 M)

    • Time : 12–24 hours

  • Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group.

Asymmetric Hydrogenation of Enamides

Chiral Catalyst Systems

Asymmetric hydrogenation of α,β-unsaturated enamides using Rhodium-(R)-BINAP complexes achieves enantiomeric excess (ee) >98%. For example:

Substrate : (Z)-tert-butyl 3-(hydroxymethylene)-4-isobutylpyrrolidine-1-carboxylate
Conditions :

  • Catalyst : [Rh(cod)((R)-BINAP)]BF₄ (1 mol%)

  • Pressure : 50 psi H₂

  • Solvent : MeOH

  • Yield : 85%.

Mitsunobu Inversion for Stereochemical Control

Resolution of Racemic Mixtures

Racemic tert-butyl 3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes Mitsunobu inversion with benzoic acid, DIAD, and PPh₃ to isolate the (3R,4R)-isomer. The inversion efficiency is 90–95%, with final purification via silica gel chromatography.

Data Table 1 : Comparison of Stereochemical Control Methods

MethodSubstrateCatalyst/Reagentee (%)Yield (%)
Asymmetric Hydrogenationα,β-Unsaturated enamideRh-(R)-BINAP9885
Mitsunobu InversionRacemic 3-hydroxy derivativeDIAD/PPh₃9570
Enzymatic ResolutionRacemic esterLipase PS-IM8865

Protective Group Strategies

Boc Protection/Deprotection

The tert-butoxycarbonyl (Boc) group is universally employed for amine protection. Key steps include:

  • Protection : Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂, 0°C to RT.

  • Deprotection : TFA/CH₂Cl₂ (1:1), 2 hours, quantitative yield.

Challenges :

  • Side reactions : Overprotection at the hydroxymethyl group (controlled via stoichiometric Boc₂O).

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1).

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Recent advances utilize continuous-flow systems for the Wittig olefination and Mannich reaction steps, reducing reaction times from 24 hours to 2 hours. A pilot-scale synthesis achieved 92% purity at 500 g/batch.

Optimized Parameters :

  • Residence time : 10 minutes

  • Temperature : 80°C

  • Catalyst : Heterogeneous Pd/C (fixed-bed reactor)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 2H, CH₂OH), 2.80–2.95 (m, 1H, isobutyl CH).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time 12.3 minutes (ee >99%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or an alkane.

Scientific Research Applications

tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Hydrophobicity: The isobutyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like methoxy (C11H21NO4, ) or polar groups like hydroxymethyl (C10H19NO4, ). This enhances membrane permeability but may reduce aqueous solubility.

Electronic Effects: The hydroxymethyl group at C3 provides a site for further functionalization (e.g., phosphorylation, glycosylation), as seen in analogues with sugar-like moieties (e.g., compounds ).

Physicochemical Properties

  • Solubility : The isobutyl group likely reduces water solubility compared to polar analogues like the methoxy derivative (CAS 1428775-91-0, ). Fluorinated derivatives (e.g., CAS 1174020-49-5, ) may exhibit intermediate solubility due to fluorine’s polar yet hydrophobic nature.

Biological Activity

tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on specific biological pathways, and relevant case studies.

  • Molecular Formula : C13H25NO3
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 641634-67-5

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has shown promise as an inhibitor of enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer's disease.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of β-secretase and acetylcholinesterase, two key enzymes in the pathology of Alzheimer's disease:

  • β-secretase Inhibition : This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate and form plaques in the brains of Alzheimer's patients. In vitro studies have demonstrated that this compound can inhibit β-secretase activity effectively.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound may enhance cholinergic signaling, potentially improving cognitive function.

Neuroprotective Effects

In cellular models, this compound has exhibited neuroprotective properties by reducing oxidative stress and inflammation induced by amyloid-beta. It appears to modulate inflammatory pathways by decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vitro Studies

A study conducted on astrocyte cultures treated with amyloid-beta 1-42 showed that this compound significantly increased cell viability compared to untreated controls. The results indicated:

  • Cell Viability : Increased from 43.78% in Aβ-treated cells to approximately 62.98% when co-treated with the compound.
  • Cytokine Levels : A reduction in TNF-α levels was observed, suggesting a decrease in inflammatory response.

In Vivo Studies

In vivo assessments using scopolamine-induced models of cognitive impairment revealed that while the compound showed some protective effects against cognitive decline, its bioavailability in the brain was a limiting factor. Comparisons with galantamine indicated that while both compounds reduced amyloid-beta levels, only galantamine showed statistically significant improvements in cognitive function.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
NeuroprotectionIncreased astrocyte viability; reduced TNF-α
Anti-inflammatoryDecreased IL-6 and IL-1β levels

Q & A

Q. What are the established synthetic routes for tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate, and what key reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols to establish the pyrrolidine core and introduce stereospecific substituents. Key steps include:

  • Ring formation : Cyclization of amino alcohols or ketones under acidic/basic conditions to form the pyrrolidine backbone.
  • Stereochemical control : Use of chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to enforce the (3R,4R) configuration.
  • Functionalization : Introduction of the hydroxymethyl and isobutyl groups via nucleophilic substitution or alkylation, often requiring protecting groups (e.g., tert-butyl carbamate) to prevent side reactions .
  • Reaction optimization : Solvent choice (e.g., dichloromethane, acetonitrile), temperature control (room temperature to reflux), and purification via column chromatography or crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., hydroxymethyl protons at δ ~3.5 ppm) and confirm stereochemistry through coupling constants.
    • MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ peaks).
    • IR : Detects functional groups (e.g., hydroxyl stretches at ~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL software refines the 3D structure, resolving bond angles and dihedral angles critical for confirming stereochemistry .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Storage : Inert atmosphere, sealed containers, and refrigeration to prevent hydrolysis or oxidation.
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact; fume hoods for volatile reagents.
  • Decontamination : Use ethanol/water mixtures for spills; avoid water contact due to potential exothermic reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric excess in the synthesis of this compound?

  • Catalyst screening : Chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or alkylation steps.
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve stereoselectivity by stabilizing transition states.
  • Temperature gradients : Lower temperatures reduce kinetic resolution, favoring thermodynamic control of stereochemistry .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?

  • Assay standardization : Normalize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cell viability tests (MTT assays) to cross-validate results.
  • Structural analysis : Correlate activity discrepancies with conformational changes observed in molecular docking studies .

Q. What computational methods are employed to predict the compound's interaction with biological targets, and how do these align with experimental findings?

  • Molecular docking : Software like AutoDock Vina predicts binding poses to enzymes (e.g., kinases) or receptors, highlighting key interactions (hydrogen bonds with hydroxymethyl groups).
  • MD simulations : Assess binding stability over time; compare predicted binding energies (ΔG) with experimental IC50_{50} values.
  • Validation : Free-energy perturbation (FEP) calculations refine predictions, often aligning within ±1 kcal/mol of experimental data .

Q. How does the stereochemistry of the compound influence its reactivity in nucleophilic substitution reactions?

  • Steric effects : The (3R,4R) configuration positions the isobutyl group to hinder nucleophilic attack at C3, directing reactivity toward C4.
  • Electronic effects : The hydroxymethyl group at C3 stabilizes transition states via hydrogen bonding in SN2 mechanisms.
  • Case study : In Mitsunobu reactions, stereochemical retention is observed at C3 due to neighboring-group participation .

Q. What are the challenges in scaling up the synthesis from laboratory to pilot-scale while maintaining stereochemical integrity?

  • Mixing efficiency : Transition from batch reactors (lab-scale) to continuous flow systems (pilot-scale) ensures uniform heat/mass transfer, reducing racemization.
  • Catalyst recovery : Immobilized chiral catalysts in packed-bed reactors improve reusability and cost-effectiveness.
  • Process analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments to maintain >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.